(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-3-26-11-10-22-16-9-8-15(28(2,24)25)12-17(16)27-19(22)21-18(23)13-4-6-14(20)7-5-13/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKDQOZTPWTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Ethoxyethyl Substitution: The ethoxyethyl group is introduced through a nucleophilic substitution reaction using an appropriate ethoxyethyl halide.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the intermediate with a suitable benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ylidene group to an amine.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Disrupt Cell Membranes: It can disrupt the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Biological Activity
(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with a unique structural configuration that suggests potential biological activities. This compound features a benzamide moiety linked to a benzo[d]thiazole ring, functionalized with various substituents including a bromine atom and an ethoxyethyl side chain. The intricate structure indicates possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound can be represented by the following structural formula:
Biological Activity Predictions
Predictions regarding the biological activity of this compound can be made using computational methods. Similar compounds have been shown to exhibit diverse pharmacological activities, including:
- Anti-tumor effects
- Anti-inflammatory properties
- Neuroprotective activity
- Antibacterial and antiparasitic effects
These activities are often attributed to the presence of the benzothiazole core, which is known for its biological reactivity.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites, although detailed pathways require further investigation.
Comparative Analysis with Related Compounds
Recent studies on benzothiazole derivatives demonstrate a range of biological activities. For instance, compounds structurally similar to this compound have shown significant anti-cancer effects in various cell lines:
| Compound | Activity Type | Concentration | Effect |
|---|---|---|---|
| B7 | Anti-tumor | 1, 2, 4 μM | Inhibited proliferation in A431, A549, H1299 cells |
| 4i | Anti-tumor | 1 μM | Induced apoptosis and cell cycle arrest |
Case Studies
- Anti-tumor Activity : In a study involving novel benzothiazole compounds, one derivative demonstrated significant inhibition of cancer cell proliferation and induced apoptosis at low concentrations. The presence of the methylsulfonyl group was crucial for enhancing its activity against tumor cells .
- Anti-inflammatory Effects : Other benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating that modifications in the structure can lead to enhanced therapeutic effects .
- Neuroprotective Activity : Some derivatives have also been investigated for neuroprotective effects, showing promise in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
